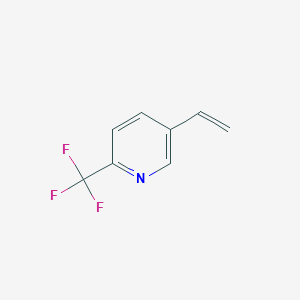

2-(三氟甲基)-5-乙烯基吡啶

概述

描述

Trifluoromethylpyridines (TFMP) and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of TFMP derivatives involves various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis

The molecular structure and fundamental vibrational frequencies of similar compounds have been obtained from density functional theory (DFT) B3LYP and LSDA methods with 6-311++G (d,p) basis set calculations .Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .科学研究应用

1. 无催化剂环加成反应

2-(三氟甲基)-5-乙烯基吡啶已用于无催化剂环加成反应中。 (侯桂等人,2018) 的一项研究报告了 α-(三氟甲基)亚胺与乙烯基吡啶的自催化 [3+2] 环加成反应。该反应以生产三氟甲基-螺[吡咯烷-3,2'-恶唑吲哚](一种具有潜在生物学相关性的化合物)而著称。

2. 双碳氢键活化

在有机金属化学领域,2-(三氟甲基)-5-乙烯基吡啶是一个关键参与者。 (K. A. Azam 等人,2008) 描述了该化合物的双碳氢键活化。他们的研究导致了独特的戊钌和三钌配合物的合成,证明了该化合物在形成复杂金属结构方面的多功能性。

3. 官能化三(吡啶鎓)化合物的合成

该化合物在官能化三(吡啶鎓)化合物合成中的作用在 (N. Gusarova 等人,2008) 的研究中得到强调。研究人员使用它与甲苯磺酸酯和三氟甲磺酸酯化学选择性地反应,从而以高效率形成三(吡啶鎓)三氟甲磺酸酯和甲苯磺酸酯。

4. 手性膦催化

手性膦催化是另一个应用领域。 (秦聪等人,2018) 进行了研究,其中 2-乙烯基吡啶(包括 2-(三氟甲基)-5-乙烯基吡啶)使用手性膦催化剂活化。这产生了各种手性吡啶结构单元,证明了该化合物在立体选择性合成中的效用。

5. 自由基三氟甲基化

(王毅峰等人,2014) 描述了乙烯基叠氮化物的自由基三氟甲基化,包括 2-(三氟甲基)-5-乙烯基吡啶,导致形成 α-三氟甲基叠氮。这一过程对于生产含氟分子具有重要意义,而含氟分子在药物和材料科学中很重要。

安全和危害

未来方向

It is expected that many novel applications of TFMP will be discovered in the future . For instance, Fuzuloparib, a novel orally available small molecule PARP inhibitor, exhibits higher stability and lower inter-individual variability than other PARP inhibitors by introducing the trifluoromethyl group into its chemical structure .

作用机制

Target of Action

Compounds with a trifluoromethyl group are known to exhibit various pharmacological activities

Mode of Action

For instance, a molecule with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It’s known that trifluoromethyl-substituted aromatic compounds can be involved in various biochemical pathways

Pharmacokinetics

It’s known that the presence of a trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Result of Action

It’s known that trifluoromethyl-containing compounds can have various effects at the molecular and cellular level

Action Environment

It’s known that environmental factors can influence the action of various chemical compounds

属性

IUPAC Name |

5-ethenyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHPVJCBRPRENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726209 | |

| Record name | 5-Ethenyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133879-76-1 | |

| Record name | 5-Ethenyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)

![3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398623.png)

![1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398629.png)